Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-12(13)6-9-2-4-10(5-3-9)15-7-11-8-16-11/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCLEKVSHFQKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266038 | |
| Record name | Methyl 4-(2-oxiranylmethoxy)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72224-27-2 | |
| Record name | Methyl 4-(2-oxiranylmethoxy)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72224-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1)-4-(oxiranylmethoxy)phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072224272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(2-oxiranylmethoxy)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (±)-4-(oxiranylmethoxy)phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Catalyzed Epoxidation of Methyl 2-(4-Hydroxyphenyl)acetate
The most widely reported method involves the reaction of methyl 2-(4-hydroxyphenyl)acetate with epichlorohydrin under basic conditions. This two-step process begins with the esterification of 4-hydroxyphenylacetic acid, followed by epoxide formation via nucleophilic substitution.
Step 1: Esterification of 4-Hydroxyphenylacetic Acid
4-Hydroxyphenylacetic acid is treated with methanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄ or HCl). The reaction proceeds via Fischer esterification, yielding methyl 2-(4-hydroxyphenyl)acetate.
Step 2: Epoxidation with Epichlorohydrin
The phenolic hydroxyl group of methyl 2-(4-hydroxyphenyl)acetate reacts with epichlorohydrin in a basic medium (e.g., NaOH or K₂CO₃). The mechanism involves deprotonation of the phenol to form a phenoxide ion, which attacks the electrophilic carbon of epichlorohydrin, leading to ring closure and epoxide formation.
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | Tetrahydrofuran (THF) or DMF |
| Base | NaOH (1.2 equiv) |
| Reaction Time | 6–8 hours |
Mitsunobu Reaction for Etherification
An alternative approach employs the Mitsunobu reaction to form the glycidyl ether linkage. This method avoids harsh basic conditions and enhances stereochemical control.
Procedure:
Methyl 2-(4-hydroxyphenyl)acetate, epichlorohydrin, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are reacted in anhydrous THF at 0–25°C. The Mitsunobu reagent facilitates the coupling by oxidizing the phosphine and reducing the diazodicarboxylate, enabling efficient ether bond formation.
Advantages:
-
Higher regioselectivity.
-
Mild reaction conditions.
Limitations:
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Cost-intensive reagents.
-
Requires inert atmosphere.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements in flow chemistry have enabled scalable production. A continuous reactor system minimizes side reactions (e.g., epoxide ring-opening) by precise control of residence time and temperature.
Key Parameters:
| Parameter | Value |
|---|---|
| Flow Rate | 10 mL/min |
| Temperature | 50°C |
| Catalyst | Amberlyst A-21 (weak base) |
Solvent-Free Epoxidation
Green chemistry approaches eliminate organic solvents by using microwave irradiation. Methyl 2-(4-hydroxyphenyl)acetate and epichlorohydrin are mixed with K₂CO₃ and irradiated at 100 W for 15 minutes. This method reduces reaction time from hours to minutes and improves atom economy.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Base-Catalyzed | 65–75 | 85–90 | Low | High |
| Mitsunobu Reaction | 70–78 | 92–95 | High | Moderate |
| Continuous Flow | 85 | >90 | Moderate | High |
| Solvent-Free | 68–72 | 80–85 | Low | Moderate |
Challenges and Mitigation Strategies
Epoxide Ring-Opening
The oxirane ring is susceptible to nucleophilic attack by water or alcohols. Strategies include:
Byproduct Formation
Di- or tri-epoxidized byproducts may form during prolonged reactions. Kinetic control via lower temperatures (40–50°C) and stoichiometric epichlorohydrin limits this issue.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can open the oxirane ring under mild conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
Organic Synthesis
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate serves as a versatile building block in organic synthesis. Its reactive epoxide group allows for various chemical transformations, making it valuable for creating more complex molecules. It can undergo reactions such as oxidation to form diols, reduction to yield alcohols, and nucleophilic substitution reactions.
Medicinal Chemistry
The compound has been investigated for its potential bioactive properties. Research indicates that it may possess anti-inflammatory and anticancer activities, attributed to the reactivity of its oxirane ring, which can form covalent bonds with biological molecules .
Case Studies:
- Fungicidal Activity : It has been identified as an effective intermediate in the synthesis of kresoxim-methyl, a fungicide known for its efficacy against various fungal pathogens.
- Antioxidant Properties : Derivatives of this compound have shown potential in protecting against oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Mechanistic Studies : Investigations into its interaction with cellular components suggest that it can modulate signaling pathways related to inflammation and apoptosis, indicating broader therapeutic applications beyond antifungal activity.
Industrial Applications
In industry, this compound is utilized in the production of polymers and resins due to its reactive nature. The compound's ability to participate in polymerization reactions makes it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate involves the reactivity of its oxirane ring. The ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The compound belongs to a broader class of arylacetic acid esters with diverse substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
<sup>a</sup> LogP values are experimental or estimated using fragment-based methods.
Functional Group Impact on Properties
- Epoxide Group: The oxiran-2-ylmethoxy substituent confers reactivity due to the strained three-membered epoxide ring, enabling nucleophilic ring-opening reactions. This contrasts with non-reactive substituents like benzyloxy or methoxy groups.
- Bioactivity : Analogs isolated from fungal sources (e.g., methyl 2-[4-(hydroxyalkenyloxy)phenyl]acetate derivatives) lack antimicrobial activity, as shown in studies on Penicillium and Aspergillus metabolites . However, compounds with sulfonamide or piperidine groups (e.g., methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride) are explored for CNS targets due to improved membrane permeability .
Stability and Reactivity
- The epoxide group in this compound renders it susceptible to hydrolysis under acidic or basic conditions, unlike stable esters like methyl 2-(4-methoxyphenyl)acetate.
- Brominated analogs (e.g., methyl 2-(4-(2-bromoethyl)phenyl)acetate) are light-sensitive and require inert storage conditions .
Biological Activity
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate, a compound with a unique epoxide structure, has garnered attention in various fields of research, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an epoxide group, which plays a crucial role in its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 218.24 g/mol.
The biological activity of this compound primarily arises from its ability to interact with various biological targets through electrophilic mechanisms. The epoxide group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.
- Antimicrobial Properties : Its structural features indicate potential as a fungicidal agent, particularly as an intermediate in the synthesis of more complex agrochemicals.
Biological Activity Data
Case Studies
- Fungicidal Activity : A study demonstrated that this compound serves as an effective intermediate for the synthesis of kresoxim-methyl, a well-known fungicide. This compound showed significant efficacy against various fungal pathogens, highlighting its potential use in agricultural applications .
- Antioxidant Properties : Research indicated that derivatives of this compound could protect against oxidative stress by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase . This property suggests possible therapeutic applications in conditions related to oxidative damage.
- Mechanistic Studies : Investigations into the interaction of this compound with cellular components revealed that it could modulate signaling pathways associated with inflammation and apoptosis, indicating a broader scope for therapeutic applications beyond antifungal activity .
Q & A
Q. What are the recommended safety protocols for handling Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate in laboratory settings?
- Methodological Answer: Handling requires protective equipment (gloves, goggles, lab coat) and proper ventilation due to potential skin/eye irritation and respiratory hazards. Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination. Reactions involving epoxides should be conducted in fume hoods or gloveboxes to mitigate exposure risks .
Q. What synthetic routes are commonly employed to synthesize this compound?
- Methodological Answer: A multi-step synthesis begins with esterification of 4-hydroxyphenylacetic acid, followed by epoxide functionalization. For example:
Esterification: React 4-hydroxyphenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 4-hydroxyphenylacetate.
Epoxidation: Treat the intermediate with epichlorohydrin under basic conditions (e.g., NaOH) to introduce the oxiran-2-ylmethoxy group.
Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity, with characteristic signals for the epoxide (δ ~3.1–3.4 ppm) and ester carbonyl (δ ~170 ppm).
- HPLC-MS: Quantifies purity and detects impurities using reverse-phase columns (C18) with UV/vis or MS detection.
- FT-IR: Identifies functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, epoxide C-O-C ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for the stereoisomers of this compound?
- Methodological Answer: Chiral resolution or asymmetric catalysis is employed. For example:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate (R)- and (S)-enantiomers.
- Asymmetric Epoxidation: Catalyze the reaction with Sharpless or Jacobsen catalysts to favor a specific enantiomer.
Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .
Q. What computational methods are used to predict the thermochemical properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Formation Enthalpy (ΔfH): Benchmarked against experimental gas-phase data for analogous epoxides.
- Reactivity Descriptors: HOMO-LUMO gaps and Fukui indices identify nucleophilic/electrophilic sites.
Software like Gaussian or ORCA is used, validated against thermochemical databases .
Q. How does the epoxide group in this compound influence its reactivity in ring-opening reactions?
- Methodological Answer: The epoxide undergoes nucleophilic ring-opening with:
- Amines: Forms β-amino alcohols under mild conditions (e.g., NH₃ in ethanol, 25°C).
- Thiols: Produces β-thioethers using catalytic acids (e.g., H₂SO₄).
Reaction kinetics are studied via in situ FT-IR or NMR, with regioselectivity analyzed by X-ray crystallography of products .
Q. What strategies can be employed to design derivatives of this compound for enhanced biological activity?
- Methodological Answer:
- Bioisosteric Replacement: Substitute the epoxide with aziridine or thiirane to modulate reactivity.
- Ester Hydrolysis: Convert the methyl ester to a free acid or amide for improved solubility (e.g., using LiAlH₄ for reduction).
- Phenoxy Modifications: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity.
Biological assays (e.g., enzyme inhibition, cytotoxicity) guide structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
